molecular formula C24H29N5O3 B2793378 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897611-49-3

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2793378
CAS No.: 897611-49-3
M. Wt: 435.528
InChI Key: ZEIURXWARNEWKV-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a novel, potent, and selective dual inhibitor targeting both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). This unique dual-targeting mechanism is of significant interest in oncology research, particularly for investigating therapeutic strategies against aggressive cancers. The compound disrupts the BRD4-mediated transcriptional program of key oncogenes like c-MYC while simultaneously inhibiting PLK1's crucial role in mitotic entry and cell cycle progression. This coordinated attack on both transcriptional regulation and mitotic machinery can lead to profound anti-proliferative effects and the induction of apoptosis in malignant cells. Research indicates that this dual inhibition can overcome resistance mechanisms often encountered with single-target agents, making it a valuable chemical probe for studying synthetic lethality and combination therapy approaches in diseases such as acute myeloid leukemia (AML) and MYC-driven malignancies. Its application extends to probing the complex crosstalk between epigenetic regulation and the cell cycle, providing a powerful tool for dissecting tumor biology and identifying new vulnerabilities in cancer cells. The compound has shown promising activity in preclinical models, inducing cell cycle arrest and apoptosis, and exhibits synergistic effects when combined with other targeted therapies. [Source: PubMed] [Source: Supplier Product Data Sheets]

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-6-9-25-10-7-19)28-13-11-27(12-14-28)21-5-3-4-8-26-21/h3-10,17,23,30H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIURXWARNEWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The pyridin-2-one core of the target compound lacks the fused-ring systems seen in pyrido-pyrimidinones or pyrrolo-pyridines, which may reduce metabolic stability but improve synthetic accessibility .

Substituent Effects

Piperazine Derivatives

Compound Example Piperazine Substituent Impact on Properties Reference
Target Compound 4-(Pyridin-2-yl)piperazinyl Dual aromaticity for receptor anchoring; potential kinase inhibition
Patent Derivatives 4-Methylpiperazinyl, 4-Ethylpiperazinyl Increased steric bulk; altered pharmacokinetics (e.g., half-life extension)
Pyrrolo-pyridine-dione Analogs Phenylethyl-piperazinyl Hydrophobic interactions; possible CNS penetration

Key Observations :

  • The pyridin-2-yl group on the target’s piperazine ring introduces dual aromaticity , enabling interactions with both hydrophobic pockets and polar residues (e.g., kinase ATP-binding sites) .
  • Alkyl-substituted piperazines (e.g., methyl, ethyl) in patent derivatives may improve metabolic stability but reduce target specificity compared to aromatic substituents .

Oxygen-Containing Substituents

Compound Example Substituent at Position 4 Impact on Properties Reference
Target Compound 4-Hydroxy Hydrogen-bond donor/acceptor; acidity (pKa ~8–10) N/A
Pyrrolo-pyridine-dione Analogs 4-Methoxy, 4-Ethoxy Electron-donating effects; increased lipophilicity

Key Observations :

  • The 4-hydroxy group in the target compound offers stronger hydrogen-bonding capacity than methoxy/ethoxy groups, which could improve binding affinity but reduce membrane permeability .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, alkylation, and coupling reactions. For example:

  • Step 1: Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.
  • Step 2: Introduction of the 2-methoxyethyl group via alkylation using methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Coupling of the piperazine-pyridine moiety using a Buchwald-Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP, respectively .

Key Considerations:

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-4-yl methyl group at δ ~4.5 ppm) and detects stereochemical features .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% threshold for biological assays) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 372.5) .

Basic: How is initial biological activity screening conducted for this compound?

Answer:

  • In vitro binding assays: Radioligand displacement studies (e.g., against serotonin or dopamine receptors) quantify IC₅₀ values. Example: Competition with [³H]spiperidone for D₂ receptor affinity .
  • Enzyme inhibition assays: Fluorescence-based assays measure inhibition of kinases (e.g., JAK2 or PI3K) at varying concentrations (1 nM–10 µM) .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

Answer:

  • Lipophilicity modulation: Replace the methoxyethyl group with polar substituents (e.g., hydroxyethyl) to enhance aqueous solubility (logP reduction from 2.8 to 1.5) .
  • Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation. Microsomal half-life improvements (t₁/₂ from 30 min to >120 min) are tracked via LC-MS .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Control experiments: Replicate assays under standardized conditions (e.g., pH, temperature, cell line) to isolate variables. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Molecular dynamics simulations: Compare binding poses in receptor homology models (e.g., 5-HT₂A vs. D₂ receptors) to explain selectivity variations .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout/knockdown models: CRISPR-Cas9-mediated deletion of target genes (e.g., DRD2 for dopamine receptors) confirms on-target effects .
  • Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its binding partner, followed by proteomic identification .

Advanced: How can metabolic stability be systematically evaluated during lead optimization?

Answer:

  • Liver microsomal assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Clᵢₙₜ) .
  • Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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